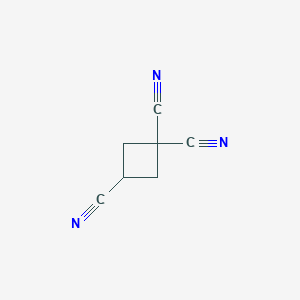
Cyclobutane-1,1,3-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutane-1,1,3-tricarbonitrile is an organic compound characterized by a cyclobutane ring with three nitrile groups attached at the 1, 1, and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutane-1,1,3-tricarbonitrile can be synthesized through various methods. One common approach involves the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . This reaction typically occurs under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and safety. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality material suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Cyclobutane-1,1,3-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the nitrile groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile groups can yield primary amines, while substitution reactions can produce a variety of functionalized cyclobutane derivatives .
Scientific Research Applications
Cyclobutane-1,1,3-tricarbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism by which cyclobutane-1,1,3-tricarbonitrile exerts its effects involves interactions with various molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The compound’s reactivity also allows it to modify other molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile): This compound shares structural similarities and is used in similar applications.
Cyclobutane-1,2,3,4-tetracarboxylic acid: Another cyclobutane derivative with multiple functional groups, used in different chemical reactions.
Uniqueness: Cyclobutane-1,1,3-tricarbonitrile is unique due to the specific positioning of its nitrile groups, which imparts distinct reactivity and properties compared to other cyclobutane derivatives. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
91633-41-9 |
|---|---|
Molecular Formula |
C7H5N3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
cyclobutane-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C7H5N3/c8-3-6-1-7(2-6,4-9)5-10/h6H,1-2H2 |
InChI Key |
DAZSGZVRNLFLNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















